

# A Technical Guide to the Spectroscopic Characterization of Validone

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## Compound of Interest

Compound Name: Validone

Cat. No.: B1261251

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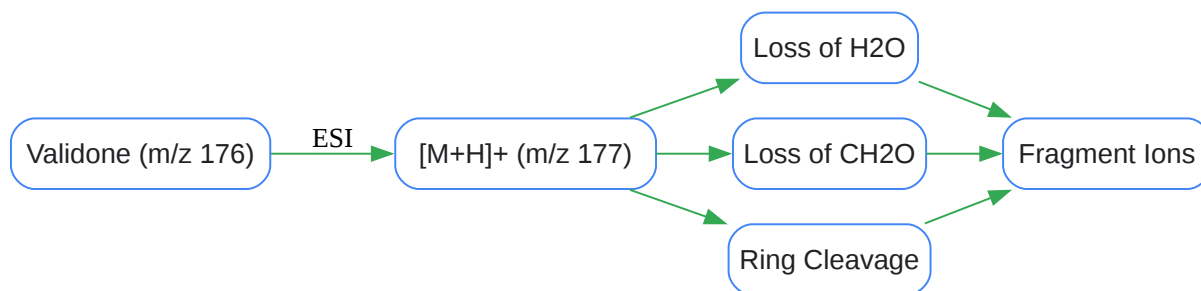
## Introduction

**Validone**, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a key intermediate in the biosynthesis of validamycin A, an important aminoglycoside antibiotic used to control sheath blight in rice.<sup>[1]</sup> A thorough understanding of its chemical structure and purity is paramount for its application in research and as a precursor in drug development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—as they are applied to the structural elucidation and characterization of **Validone**.

As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental considerations and the logical interpretation of the results, ensuring a comprehensive understanding for researchers in the field.

## Molecular Structure of Validone

A foundational understanding of **Validone**'s structure is essential before delving into its spectroscopic data.



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## References

- 1. Validone | C<sub>7</sub>H<sub>12</sub>O<sub>5</sub> | CID 25202914 - PubChem [pubchem.ncbi.nlm.nih.gov]
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